4-(4-Nitrophenyl)piperazine-1-carbonitrile
Description
4-(4-Nitrophenyl)piperazine-1-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrophenyl group attached to the piperazine ring, along with a carbonitrile group
Properties
CAS No. |
89026-64-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-(4-nitrophenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C11H12N4O2/c12-9-13-5-7-14(8-6-13)10-1-3-11(4-2-10)15(16)17/h1-4H,5-8H2 |
InChI Key |
OGRBZHPSUTZHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carbonitrile typically involves the reaction of 4-nitrophenylpiperazine with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carbonitrile, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular interactions between the compound and the enzyme’s active site have been studied using molecular docking techniques .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the carbonitrile group.
1,4-Bis(4-nitrophenyl)piperazine: Contains two nitrophenyl groups attached to the piperazine ring.
Uniqueness
4-(4-Nitrophenyl)piperazine-1-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
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